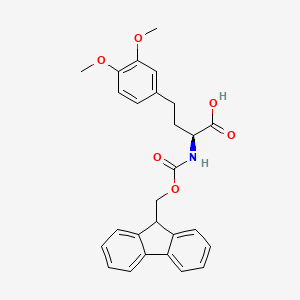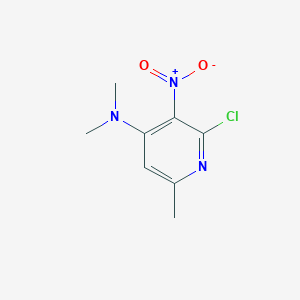
2-(Dimethylamino)Ipyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)Ipyridine-3-boronic acid, also known as DMAP-Boronic acid, is a versatile and useful reagent used in organic synthesis. It is a colorless solid and is soluble in water. DMAP-Boronic acid is a popular reagent used in the synthesis of various compounds, and its versatile nature makes it a valuable tool for chemists.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)Ipyridine-3-boronic acid acid is widely used in organic synthesis and has a wide range of applications in scientific research. It is used in the synthesis of complex molecules, such as pharmaceuticals, pesticides, and other organic compounds. 2-(Dimethylamino)Ipyridine-3-boronic acid acid is also used in the synthesis of polymers, such as polyesters and polyamides. In addition, it is used in the synthesis of fluorescent molecules, which are important for a variety of scientific applications, such as imaging and diagnostics.
Wirkmechanismus
2-(Dimethylamino)Ipyridine-3-boronic acid acid is a nucleophilic reagent that is used in a variety of organic reactions. It reacts with electrophiles, such as carbonyl compounds, to form a boronate ester. The boronate ester then undergoes a series of chemical transformations, such as hydrolysis, to form the desired product. The reaction is typically catalyzed by a base, such as sodium hydroxide, which helps to neutralize the acidic boronic acid.
Biochemical and Physiological Effects
2-(Dimethylamino)Ipyridine-3-boronic acid acid is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to interact with any biological systems. Therefore, it is considered to be safe for laboratory use.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Dimethylamino)Ipyridine-3-boronic acid acid is a versatile and useful reagent for organic synthesis. It is stable and can be stored for long periods of time. It is also easy to use and can be used in a variety of reactions. However, it is important to note that 2-(Dimethylamino)Ipyridine-3-boronic acid acid is an acidic reagent, and therefore it is important to take proper safety measures when working with it.
Zukünftige Richtungen
The versatile nature of 2-(Dimethylamino)Ipyridine-3-boronic acid acid makes it a valuable tool for chemists. In the future, it may be used in the synthesis of more complex molecules, such as pharmaceuticals and other organic compounds. It may also be used in the synthesis of polymers, such as polyesters and polyamides. In addition, its fluorescent properties may be used in the development of new imaging and diagnostic techniques. Finally, its stability and ease of use may make it a valuable tool for drug delivery systems.
Synthesemethoden
2-(Dimethylamino)Ipyridine-3-boronic acid acid is synthesized through a condensation reaction between dimethylaminopyridine and boronic acid. This reaction is usually done in an aqueous solution, and the product is then isolated by crystallization. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, which helps to neutralize the acidic boronic acid. The reaction can be further optimized by changing the reaction temperature, pH, and other parameters.
Eigenschaften
IUPAC Name |
[2-(dimethylamino)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-10(2)7-6(8(11)12)4-3-5-9-7/h3-5,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQGVCOKQNEMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)pyridin-3-ylboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)





![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)
![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)